Cappaprenol-13

Description

Contextualization within Polyisoprenoid Biochemistry

Polyisoprenoid alcohols are a large and diverse group of lipids found in all living organisms. They are synthesized from isoprene (B109036) units and are classified into two main families: polyprenols and dolichols. Cappaprenol-13 is classified as a polyprenol. nih.govscialert.net In plants, these long-chain alcohols can accumulate in significant quantities. nih.gov For instance, in several Capparis species, polyisoprenoid alcohols can constitute up to 0.3% of the dry weight of the leaf tissue. nih.gov

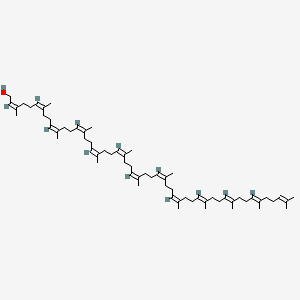

The general structure of these compounds consists of multiple isoprene units linked in a chain. The "13" in this compound denotes that it is composed of 13 isoprene units. scialert.netgreenpharmacy.info The table below provides key chemical information for this compound.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C65H106O |

| Number of Isoprene Units | 13 |

| CAS Number | 81338-26-3 |

This data is compiled from multiple sources. latoxan.com

Within the broader context of plant biochemistry, polyisoprenoid alcohols are recognized for their structural diversity. In some Capparis species, in addition to the primary family of cappaprenols (composed of 12, 13, and 14 isoprene units), a second family of polyprenols with a higher number of isoprene units (typically 19, 20, or 21) has also been identified. nih.gov Furthermore, dolichol-like polyprenols, which have a saturated alpha-isoprene unit, have been documented in at least one species, Capparis coriacea. nih.gov This diversity highlights the complex nature of polyisoprenoid biosynthesis in these plants.

Overview of its Significance in Cellular Biology

The interest in this compound within cellular biology is primarily linked to its potential pharmacological activities. Extracts from Capparis species containing cappaprenols have been investigated for various biological effects. scialert.netekb.egacademicjournals.org

Anti-inflammatory Activity: A significant finding in the academic literature is the anti-inflammatory potential of this compound. scialert.netacademicjournals.orgscispace.com Studies have shown that this compound exhibits anti-inflammatory effects in animal models. academicjournals.orgscispace.com One study specifically noted that when tested for its anti-inflammatory activity, this compound caused an inhibition of carrageenan-induced paw edema in rats. researchgate.netresearchgate.net This has led to the classification of cappaprenols as potential anti-inflammatory agents. scialert.net

Hepatoprotective Effects: In addition to its anti-inflammatory properties, research has also suggested that this compound may have hepatoprotective (liver-protecting) activities. allresearchjournal.com This effect is often attributed to the antioxidant potential of compounds found in Capparis species. academicjournals.org

The table below summarizes the reported biological activities of this compound and the plant parts from which it is derived.

| Compound | Plant Source (Part) | Reported Biological Activity |

| This compound | Capparis spinosa (Roots) | Anti-inflammatory, Hepatoprotective |

This data is compiled from multiple sources. allresearchjournal.comekb.eg

The study of this compound and related polyisoprenoid alcohols is an ongoing area of research. These compounds represent a class of phytochemicals with potential significance for cellular biology, particularly in the context of inflammation and cellular protection.

Properties

IUPAC Name |

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-66/h27,29,31,33,35,37,39,41,43,45,47,49,51,66H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3/b54-29+,55-31+,56-33+,57-35-,58-37-,59-39-,60-41-,61-43-,62-45-,63-47-,64-49-,65-51- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKCLZXBCSKYHJ-IFPWPETASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

903.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-26-3 | |

| Record name | Cappaprenol-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Sources

Cappaprenol-13, characterized by its structure containing 13 isoprene (B109036) units, has been identified as a constituent in several plant species, primarily within the Capparis genus. Research has focused on isolating and characterizing these compounds from different plant parts.

Capparis decidua, commonly known as the Caper tree or Karira, is a xerophytic shrub native to arid and semi-arid regions. This plant has been a significant source for the identification of this compound. Studies have reported its presence in various parts of C. decidua, including the stem and flower buds wur.nlwikipedia.orgjax.orgnih.govresearchgate.net. Specifically, this compound has been isolated from the stem of C. decidua, alongside other flavonoids, indoles, and phenolic acids nih.gov. Furthermore, it has been identified in the flower buds of this species wikipedia.orgjax.orgresearchgate.net. Research also indicates that this compound isolated from the roots of C. decidua exhibits hepatoprotective action ijapc.com.

Capparis spinosa, commonly known as the Caper bush, is another species where this compound has been identified. It has been isolated from the alcoholic extracts of C. spinosa mdpi.comacs.orgscialert.netresearchgate.net. These studies have also linked this compound from C. spinosa to significant anti-inflammatory activity mdpi.comacs.orgscialert.netresearchgate.netresearchgate.net. The homologous polyprenols, including this compound (with 13 isoprene units), were isolated from C. spinosa extracts, demonstrating its role as a constituent of this medicinally recognized plant mdpi.comacs.orgresearchgate.net.

The distribution of this compound within plant tissues has been investigated, revealing its presence in specific organs. In Capparis decidua, this compound has been identified in the stem wur.nlnih.gov and flower buds wikipedia.orgjax.orgresearchgate.net. Additionally, its presence has been noted in the roots of C. decidua ijapc.com. Studies examining multiple Capparis species have indicated that leaves commonly contain long-chain polyisoprenoid alcohols, including those with 12, 13, 14, or 15 isoprene residues, suggesting a general presence of such compounds in the foliage of the genus nih.gov. While Capparis spinosa has yielded this compound from alcoholic extracts, specific tissue localization within this species is less detailed in the available literature mdpi.comacs.orgscialert.netresearchgate.net.

Plant-Derived Occurrence

Enzymatic Synthesis and Metabolic Precursors

This compound, as a polyprenol, is intrinsically linked to the biosynthesis of dolichols, which are essential long-chain isoprenoid alcohols found in eukaryotic cells. The synthesis of dolichols is a complex process that originates from fundamental metabolic pathways, namely the mevalonate (B85504) (MEV) pathway and the methylerythritol phosphate (B84403) (MEP) pathway wikipedia.orgnih.govresearchgate.netmdpi.comacs.orgkyoto-u.ac.jp. These pathways provide the initial five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) acs.org.

The biosynthesis of dolichols proceeds through several key enzymatic steps:

Elongation: Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the initial substrate. It undergoes sequential head-to-tail addition of IPP molecules, catalyzed by cis-prenyltransferases (cis-PTs). This process generates polyprenyl diphosphate, a precursor with a variable number of isoprene units wikipedia.orgnih.govresearchgate.netmdpi.com. This compound, with its 13 isoprene units, represents such a polyprenol intermediate.

Dephosphorylation: Following elongation, the phosphate groups are removed from the polyprenyl diphosphate wikipedia.orgnih.gov.

Reduction: The terminal α-isoprene unit of the polyprenol is then saturated by a polyprenol reductase (also referred to as α-saturase) to form dolichol wikipedia.orgnih.govresearchgate.netmdpi.com.

Polyprenols, including this compound, are thus considered precursors or components within the broader dolichol biosynthetic pathway. Prenylation, the enzymatic attachment of isoprenoid units, is a critical diversification process in plant secondary metabolism, often enhancing the bioactivity of compounds wur.nlkyoto-u.ac.jpnih.gov. Dolichols, particularly in their phosphorylated form (dolichol phosphate), play a vital role in cellular processes such as N-glycosylation, acting as lipid anchors for the synthesis of oligosaccharide chains essential for protein modification in the endoplasmic reticulum wikipedia.orgresearchgate.net.

Molecular and Cellular Functions of Cappaprenol 13

Role in Protein Glycosylation and Glycoconjugate Assembly

Polyprenols, in their phosphorylated form (polyprenyl phosphates), are fundamental to the assembly of complex carbohydrates that are attached to proteins and lipids, forming glycoproteins and glycolipids. These glycoconjugates are vital for numerous cellular functions, including cell-cell recognition, immune response, and protein stability.

Glycan Carrier Function in Protein Modification

Polyprenyl phosphates serve as essential membrane-bound carriers for oligosaccharide units during the synthesis of glycoconjugates. This process is critical for protein glycosylation, a post-translational modification that affects protein folding, stability, and function. In eukaryotes, dolichyl phosphates are the primary carriers for N-linked protein glycosylation, where sugar chains are built stepwise on the polyprenol phosphate (B84403) backbone before being transferred to nascent polypeptide chains in the endoplasmic reticulum nih.govmit.edunih.govpnas.org. While specific research detailing Cappaprenol-13's direct role as a glycan carrier in human systems is limited, it belongs to the class of polyprenols that fulfill this function in various organisms. Studies indicate that polyprenyl phosphates are the only form of polyprenols with a biochemically defined role in glycan assembly nih.govmit.edu. The precise mechanism by which these lipid carriers facilitate the transfer of glycan chains involves their integration into cellular membranes, acting as anchors for the enzymes involved in glycosylation nih.govpnas.org.

Influence on Glycoprotein (B1211001) Maturation and Cellular Processes

The proper assembly of glycans on proteins, facilitated by polyprenol carriers, is directly linked to glycoprotein maturation. This process includes protein folding, quality control within the endoplasmic reticulum, and subsequent transport to their final cellular destinations. Aberrations in glycosylation can lead to misfolded proteins, impacting cellular processes such as cell signaling, metabolism, and immune responses tayga8.comwikipedia.org. Polyprenols, by supporting the glycosylation machinery, indirectly influence these downstream cellular events. For instance, the presence and proper function of glycoproteins are essential for cell-cell interactions, immune system maintenance, and the stability of proteins within cell membranes tayga8.comwikipedia.org. Research suggests that polyprenols themselves may also play roles in stabilizing protein domains and complexes, and potentially act as antioxidants, thereby contributing to cellular resilience and function researchgate.net.

Cellular Interactions and Signaling Modulation

Beyond their established role in glycosylation, polyprenols are increasingly recognized for their interactions with cellular components and their potential to modulate signaling pathways.

Interaction with Endogenous Cellular Components

Polyprenols are lipophilic molecules that reside within cellular membranes, interspersed among phospholipids (B1166683) and other lipids tayga8.com. Their long, isoprenoid chains allow them to integrate into the lipid bilayer, potentially influencing membrane fluidity and microenvironment researchgate.neteco-vector.com. While specific binding partners for this compound are not extensively documented, polyprenols, in general, have been suggested to interact with proteins involved in biosynthetic pathways, potentially facilitating protein-protein interactions and the recruitment of enzymes into functional complexes nih.gov. This interaction with membrane-associated enzymes is crucial for the efficient execution of lipid-linked glycosylation pathways nih.govpnas.org.

Proposed Modulation of Cellular Signaling Pathways

Emerging research suggests that polyprenols may play a role in modulating cellular signaling pathways. Some studies indicate that these compounds can influence cellular processes beyond glycosylation, with potential implications for cell growth and response to stimuli ontosight.ai. For example, polyprenols have been implicated in cellular signaling in plants, potentially by controlling redox homeostasis researchgate.net. While direct evidence for this compound's specific signaling roles is still developing, its presence in plant extracts known for various bioactivities, including anti-inflammatory effects, hints at potential interactions with signaling cascades researchgate.netresearchgate.netijpjournal.orgrexresearch1.comvdoc.pubaensiweb.netresearchgate.netresearchgate.netresearchgate.net. The modulation of cellular signaling by natural compounds is a complex area, and further research is needed to elucidate the precise mechanisms by which polyprenols like this compound might influence these pathways.

Investigated Biological Activities of Cappaprenol 13

Anti-inflammatory Activity

Cappaprenol-13 has demonstrated significant anti-inflammatory properties in various studies. Research indicates that this polyprenol, isolated from Capparis spinosa, exhibits notable activity in mitigating inflammatory responses.

One key study demonstrated that this compound inhibited carrageenan-induced paw edema in rats. In this model, this compound achieved a 44% inhibition of edema, which was compared to the standard anti-inflammatory drug oxyphenbutazone, which achieved 67% inhibition taylorandfrancis.comresearchgate.netresearchgate.net. This finding suggests that this compound possesses a considerable capacity to reduce inflammation, comparable to established anti-inflammatory agents taylorandfrancis.comresearchgate.netresearchgate.net. The anti-inflammatory effects of Capparis spinosa extracts have been linked to the presence of polyprenols, including Cappaprenol-12, this compound, and Cappaprenol-14 scialert.netimrpress.com. Further research has shown that fractions from C. spinosa fruit extracts also effectively reduced carrageenan-induced paw edema in mice, underscoring the anti-inflammatory potential of compounds derived from this plant scispace.comskums.ac.ir.

Table 1: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

| Compound/Standard | Inhibition (%) | Reference |

| This compound | 44 | taylorandfrancis.comresearchgate.netresearchgate.net |

| Oxyphenbutazone | 67 | taylorandfrancis.comresearchgate.netresearchgate.net |

Hepatoprotective Activity

This compound has also been identified as a compound exhibiting hepatoprotective action allresearchjournal.comsaspublishers.com. Studies investigating the effects of Capparis spinosa extracts on liver health have provided evidence for the protective capabilities of its constituents.

Extracts from the root bark of C. spinosa, including petroleum ether, ethanol, and ethyl acetate (B1210297) fractions, have shown hepatoprotective activity in rat models where liver damage was induced by carbon tetrachloride (CCl4). The petroleum ether extract was noted as particularly effective in reducing serum transaminases, indicating a protective effect against liver injury scialert.net. Similarly, an aqueous extract of C. spinosa aerial parts demonstrated hepatoprotective effects against both CCl4 and paracetamol-induced hepatitis in rats scialert.net. Furthermore, an ethanolic extract of C. spinosa root bark was found to protect the liver from CCl4-induced damage and helped lower elevated alanine (B10760859) transaminase and aspartate transaminase levels in the blood scialert.net. The presence of compounds like Cappaprenol-12 and this compound in the roots of C. decidua has also been associated with hepatoprotective effects allresearchjournal.comsaspublishers.com. Additionally, rutin, a flavonoid found in C. spinosa, has been reported to possess hepatoprotective activities scialert.net.

Antioxidant Activity

Studies evaluating the antioxidant activity of C. spinosa extracts have utilized standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). For instance, a methanolic extract of C. spinosa leaves demonstrated good antioxidant capacity, with reported IC50 values of 73.0 μg/mL in the DPPH assay and 34.0 μg/mL in the ABTS assay scialert.netimrpress.com. The total antioxidant content, measured by the FRAP assay, ranged from 83.43% to 87.14% at a concentration of 0.1 mg/mL scialert.netimrpress.com.

The flower buds of C. spinosa are particularly noted for their antioxidant components, containing tocopherol, vitamin C, glycosides, and alkaloids researchgate.netsaspublishers.comijapc.com. Mature fruits of related species like C. decidua also contain flavonoids, such as isoginkgetin (B1672240) and ginkgetin, which exhibit antioxidant properties allresearchjournal.comsaspublishers.com. These findings collectively indicate that this compound, as part of the polyprenol family found in C. spinosa, contributes to the plant's significant antioxidant profile academicjournals.orgrroij.com.

Table 2: Antioxidant Activity of Capparis spinosa Leaf Extract

| Assay | IC50 Value (μg/mL) | Reference |

| DPPH | 73.0 | scialert.netimrpress.com |

| ABTS | 34.0 | scialert.netimrpress.com |

Compound List

this compound

Oxyphenbutazone

Cappaprenol-12

Cappaprenol-14

Rutin

Isoginkgetin

Ginkgetin

5-(hydroxymethyl, Bis (5-formylfurfural) ether

Analytical Methodologies in Cappaprenol 13 Research

Isolation and Purification Techniques

The initial step in the study of Cappaprenol-13 from its natural source, Capparis spinosa, involves its extraction and purification from a complex mixture of other plant metabolites. Preparative high-performance liquid chromatography (prep-HPLC) is the cornerstone technique for isolating this compound and its homologs. researchgate.netresearchgate.net

The process typically begins with the extraction of the plant material using organic solvents. Following initial extraction, a semi-purified fraction containing a mixture of polyprenols is obtained. This mixture is then subjected to prep-HPLC for the separation of individual polyprenols. Reversed-phase chromatography is a commonly employed mode for this purpose. researchgate.netgreenskybio.com

A new method for the separation of single polyprenols from a mixture of isoprenoid alcohols involves an HPLC apparatus equipped with a semipreparative ODS (octadecylsilane) column, which has been shown to yield long-chain polyprenols with high purity (>95%). researchgate.net For a successful separation, as much as 20 mg of the prenol mixture can be injected per run. researchgate.net The recovery rate at the HPLC step is typically higher than 95%. researchgate.net

Table 1: Illustrative Preparative HPLC Parameters for Polyprenol Isolation

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 (ODS) |

| Mobile Phase | A gradient system of organic solvents such as methanol, isopropanol, and n-hexane, sometimes with small amounts of water. |

| Detection | UV detection, typically in the range of 200-215 nm. |

| Flow Rate | Optimized for separation and column size, often in the range of 5-20 mL/min for semi-preparative scales. |

| Sample Preparation | The polyprenol-containing extract is dissolved in a suitable organic solvent prior to injection. |

This table presents a general overview of preparative HPLC conditions for polyprenol isolation; specific parameters would need to be optimized for this compound.

Spectroscopic and Chromatographic Characterization Approaches

Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are suitable for the analysis of polyprenols. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable technique for the analysis of volatile and semi-volatile compounds like terpenoids. nih.govresearchgate.netsemanticscholar.orgthecbggurus.com For larger molecules like this compound, derivatization may be necessary to increase their volatility. The GC separates the components of a mixture, and the MS provides mass spectra for their identification. nih.gov

Table 2: Key Spectroscopic and Chromatographic Techniques for this compound Characterization

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Detailed structural information, including the number of isoprene (B109036) units and stereochemistry. eco-vector.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. researchgate.netnih.govnih.govresearchgate.net |

| GC-MS | Separation and identification of volatile derivatives of this compound. nih.govresearchgate.netsemanticscholar.orgthecbggurus.com |

Quantification Methods in Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or tissues is essential for pharmacokinetic and metabolic studies. Due to its lipophilic nature and expected low concentrations in biological samples, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. nih.govnih.govresearchgate.netrsc.org

A typical LC-MS/MS method for the quantification of a polyprenol like this compound would involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An internal standard, ideally a stable isotope-labeled version of this compound, should be added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.

Chromatographic Separation: Separation of this compound from endogenous matrix components using reversed-phase HPLC.

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

The development and use of such a method would require rigorous validation to ensure its accuracy, precision, selectivity, and robustness. austinpublishinggroup.commdpi.com

Table 3: Essential Validation Parameters for a Bioanalytical Method

| Parameter | Description |

|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com |

| Accuracy | The closeness of the measured value to the true value. austinpublishinggroup.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. austinpublishinggroup.com |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. austinpublishinggroup.com |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. austinpublishinggroup.com |

This table outlines the key validation parameters that would need to be assessed for a method to quantify this compound in biological matrices, in line with regulatory guidelines. austinpublishinggroup.commdpi.com

Research Gaps and Future Directions in Cappaprenol 13 Studies

Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Networks

Polyprenols, including Cappaprenol-13, are synthesized through the isoprenoid pathway, a fundamental metabolic route in plants nih.gov. This compound is characterized by having 13 isoprene (B109036) units ontosight.aiacademicjournals.orgscispace.comscialert.netresearchgate.netsaspublishers.comimrpress.comebin.pubresearchgate.netidosi.orgvdoc.pubksu.edu.triscientific.orgekb.egresearchgate.net. While it is understood that plants produce a vast array of terpenoid natural products from isopentenyl diphosphate (B83284) (IPP) and dimethyl allyl diphosphate (DMAPP) building blocks nih.gov, the specific enzymes, genes, and regulatory mechanisms governing the biosynthesis of this compound within Capparis spinosa are not comprehensively detailed in the current literature.

Research Gaps:

Identification of the specific prenyltransferases and other enzymes responsible for the chain elongation to form the 13-isoprene unit of this compound.

Understanding the genetic basis and regulation of these enzymes in Capparis spinosa.

Elucidating the upstream metabolic flux and regulatory networks that control the availability of precursors for this compound synthesis.

Investigating how environmental factors or developmental stages influence the production of this compound in its natural source.

Future Directions: Future research should focus on employing advanced molecular biology techniques, such as transcriptomics and metabolomics, to identify genes involved in the polyprenol biosynthesis pathway in Capparis spinosa. Metabolic engineering approaches could then be utilized to validate the roles of these genes and to understand the regulatory mechanisms controlling this compound production.

Detailed Molecular Mechanisms of Action within Cellular Systems

This compound has been shown to possess significant anti-inflammatory activity, with studies indicating its ability to inhibit carrageenan-induced paw edema in animal models academicjournals.orgscispace.comscialert.netresearchgate.netimrpress.comresearchgate.netvdoc.pubksu.edu.trresearchgate.netaensiweb.netskums.ac.ir. It is also involved in the dolichol pathway, which is crucial for protein glycosylation ontosight.ai. However, the precise molecular mechanisms by which this compound exerts its anti-inflammatory effects at the cellular level remain largely unexplored.

Research Gaps:

Identification of specific cellular targets (e.g., receptors, enzymes, signaling molecules) that this compound interacts with to modulate inflammatory responses.

Understanding the downstream signaling pathways activated or inhibited by this compound.

Elucidating how this compound influences key inflammatory mediators such as cytokines, chemokines, or pro-inflammatory enzymes.

Determining whether this compound's role in the dolichol pathway has direct implications for its observed biological activities beyond protein glycosylation.

Future Directions: In-depth cellular and biochemical studies are required to map the molecular interactions of this compound. Techniques such as target-based screening, affinity chromatography, and gene expression profiling can help identify its molecular targets and pathways. Investigating its effects on specific immune cell types and their activation states will be crucial for understanding its anti-inflammatory potential.

Exploration of Novel Biological Roles and Molecular Targets

While the anti-inflammatory properties of this compound are recognized, its full spectrum of biological activities and potential molecular targets has not been extensively investigated. The Capparis spinosa plant itself exhibits a range of other pharmacological effects, including antioxidant, antimicrobial, and cytotoxic activities scispace.comresearchgate.netvdoc.pubksu.edu.triscientific.orgresearchgate.netaensiweb.netskums.ac.irskums.ac.irgreenpharmacy.infodrugs.com, but the specific contribution of this compound to these activities, or its potential for novel roles, is yet to be fully explored.

Research Gaps:

Systematic screening of this compound for other potential biological activities, such as antioxidant, antimicrobial, antiviral, or anticancer effects.

Identification of additional molecular targets or cellular pathways that this compound might modulate.

Investigating its potential role in cellular processes beyond inflammation, such as cell proliferation, differentiation, or apoptosis.

Exploring its interactions with other phytochemicals present in Capparis spinosa to understand potential synergistic or antagonistic effects.

Future Directions: Comprehensive in vitro and in vivo screening assays are needed to uncover novel biological roles of this compound. High-throughput screening platforms and target identification methodologies can accelerate the discovery of new molecular targets and therapeutic applications.

Development of Advanced In Vitro Research Models for Activity Assessment

Current research on this compound has utilized various in vitro and in vivo models, including cell lines and animal models for inflammation studies scispace.comscialert.netimrpress.com. However, the development of more sophisticated and physiologically relevant in vitro models specifically tailored for assessing the activity and mechanisms of this compound is an area ripe for advancement.

Research Gaps:

Limitations of current in vitro models in fully recapitulating the complex cellular and biochemical environment relevant to this compound's action.

Lack of standardized, advanced in vitro assays that can accurately quantify and characterize the specific biological activities of this compound.

The need for models that can better predict in vivo efficacy and mechanistic insights.

Future Directions: The development of advanced in vitro models, such as co-culture systems, 3D cell cultures, organ-on-a-chip technologies, or patient-derived cell lines, could provide more accurate and predictive platforms for evaluating this compound's efficacy and mechanisms of action. These models would allow for a more nuanced understanding of its cellular interactions and potential therapeutic benefits.

Applications of Synthetic Biology for Enhanced Production and Structural Diversification

The production of natural products like this compound from plant sources can be limited by yield, purity, and sustainability concerns. Synthetic biology offers powerful tools for overcoming these challenges by enabling the engineering of microbial or plant systems for enhanced production and the creation of novel analogues.

Research Gaps:

Limited exploration of applying synthetic biology approaches, such as metabolic engineering or gene editing, to optimize the production of this compound in heterologous hosts or native plant systems.

Lack of research into using synthetic biology to generate structural analogues or derivatives of this compound with potentially improved or novel biological activities.

Challenges in efficiently extracting and purifying this compound from its natural source, highlighting the need for alternative production methods.

Future Directions: Future research could leverage synthetic biology to engineer microbial cell factories (e.g., yeast or bacteria) to produce this compound or its precursors. This would involve reconstituting the relevant biosynthetic pathways in these hosts. Furthermore, synthetic biology tools could be employed for directed evolution or combinatorial biosynthesis to create structural variants of this compound, potentially leading to compounds with enhanced therapeutic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.